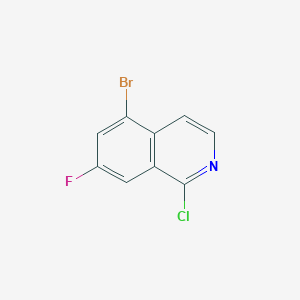

5-Bromo-1-chloro-7-fluoroisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H4BrClFN |

|---|---|

Molekulargewicht |

260.49 g/mol |

IUPAC-Name |

5-bromo-1-chloro-7-fluoroisoquinoline |

InChI |

InChI=1S/C9H4BrClFN/c10-8-4-5(12)3-7-6(8)1-2-13-9(7)11/h1-4H |

InChI-Schlüssel |

RQOCBFVSBYQBNR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C2=C1C(=CC(=C2)F)Br)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Bromo 1 Chloro 7 Fluoroisoquinoline

Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-1-chloro-7-fluoroisoquinoline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be proposed, which in turn suggest different forward synthetic routes.

One common strategy involves disconnecting the bonds formed during the isoquinoline (B145761) ring cyclization. Key disconnections for isoquinoline synthesis often target the C-N and C-C bonds of the pyridine (B92270) ring.

Pomeranz-Fritsch Type Disconnection: This approach involves breaking the C4-C4a and the N-C1 bonds. This leads back to a substituted benzaldehyde (B42025) (A) and an aminoacetal (B). The primary precursor (A) would be a 2-bromo-4-fluorobenzaldehyde (B1271550) derivative, which would already contain the required halogenation pattern on the benzene (B151609) ring. The chlorine atom would be introduced implicitly by the nature of the cyclization precursor.

Bischler-Napieralski Type Disconnection: This strategy disconnects the N-C1 and C4a-C5 bonds. This retrosynthesis points to a β-phenylethylamide precursor (C). This precursor would originate from a 2-(2-bromo-4-fluorophenyl)ethanamine, which would be acylated and then cyclized. The chloro group at the C1 position is typically installed by treating the corresponding isoquinolin-1-one with a chlorinating agent like phosphoryl chloride (POCl₃).

Late-Stage Halogenation Disconnection: A third strategy involves disconnecting the C-Halogen bonds. In this approach, one might start with a simpler isoquinoline, such as 7-fluoroisoquinoline (B94710). The retrosynthesis then involves the sequential removal of the bromo and chloro groups, suggesting a forward synthesis that relies on the selective halogenation of the 7-fluoroisoquinoline core.

These disconnections highlight the two main strategic pathways: either start with a polysubstituted benzene derivative and build the heterocyclic ring, or functionalize a pre-existing isoquinoline ring system. researchgate.netacs.org

Classical and Modern Approaches to Isoquinoline Ring System Construction

Several named reactions have become cornerstones of isoquinoline synthesis, each with its own set of advantages, limitations, and requisite starting materials. thieme.de

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-phenylethylamides in the presence of a dehydrating agent. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. nrochemistry.compharmaguideline.com

The general mechanism involves the activation of the amide carbonyl by a Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by an intramolecular electrophilic aromatic substitution. organic-chemistry.orgnrochemistry.com The reaction is most effective when the benzene ring is activated by electron-donating groups. nrochemistry.com For the synthesis of this compound, the presence of electron-withdrawing halogens on the aromatic ring would make the cyclization step more challenging, potentially requiring harsher conditions.

A plausible route would start with 2-bromo-4-fluorobenzaldehyde, which is converted to the corresponding phenethylamine. Acylation followed by cyclization under Bischler-Napieralski conditions would yield a dihydroisoquinoline, which upon oxidation and subsequent chlorination of the C1-position (likely from an isoquinolin-1-one intermediate) would give the final product. nih.govacs.org

Table 1: Comparison of Classical Isoquinoline Synthesis Methods

| Reaction | Key Precursor(s) | Initial Product | Key Reagents | Primary Advantage | Primary Limitation |

|---|---|---|---|---|---|

| Bischler-Napieralski | β-phenylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ | Good for C1-substituted isoquinolines | Requires oxidation step; difficult with deactivated rings |

| Pomeranz-Fritsch | Benzaldehyde and aminoacetal | Isoquinoline | Strong acid (e.g., H₂SO₄) | Directly yields aromatic isoquinoline | Can give low yields; sensitive to substituents |

| Pictet-Spengler | β-phenylethylamine and aldehyde/ketone | 1,2,3,4-Tetrahydroisoquinoline | Acid catalyst (protic or Lewis) | Works under mild/physiological conditions | Requires oxidation step to form isoquinoline |

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com The reaction involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then cyclizes in the presence of a strong acid like sulfuric acid. wikipedia.orgquimicaorganica.org

This method offers the potential to synthesize isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org However, yields can be variable, and the strongly acidic conditions may not be compatible with all functional groups. Modifications, such as the Schlittler-Müller variation, involve condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, which can improve accessibility to certain derivatives. thermofisher.com To synthesize the target compound, a 2-bromo-4-fluorobenzaldehyde would be reacted with an aminoacetal, followed by acid-catalyzed cyclization. researchgate.net

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is a special case of the Mannich reaction and is particularly effective for activated aromatic rings. organicreactions.orgnih.gov It is a cornerstone in the synthesis of numerous natural alkaloids. nih.govresearchgate.net

The primary product of the Pictet-Spengler reaction is a 1,2,3,4-tetrahydroisoquinoline. organicreactions.orgnih.gov To obtain the fully aromatic isoquinoline system, a subsequent oxidation step is required. Microwave-assisted protocols have been shown to improve the efficiency of both the cyclization and subsequent oxidation steps. organic-chemistry.org The reaction can proceed under milder conditions compared to the Pomeranz-Fritsch or Bischler-Napieralski reactions, sometimes even at physiological pH if the aromatic ring is sufficiently activated. nih.gov

Modern synthetic methods provide alternative routes that can be highly effective for constructing complex, halogenated heterocyclic systems. Palladium-catalyzed reactions, for instance, have emerged as powerful tools. One such strategy involves the cyclization of 2-alkynylarylaldimines. researchgate.net This method can tolerate a variety of functional groups and allows for the formation of substituted isoquinolines.

Another modern approach involves the intramolecular cyclization of suitably substituted precursors. For example, the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents can generate 3-fluoroisoquinolines through an intramolecular replacement of a vinylic fluorine atom. nih.gov While not directly applicable to the target's substitution pattern, this illustrates the principle of using halogenated precursors in novel cyclization strategies to build the isoquinoline core.

Chemo- and Regioselective Halogenation Strategies for Isoquinolines

An alternative to building the ring from halogenated precursors is to perform halogenation on a pre-formed isoquinoline nucleus. This approach depends critically on the ability to control the position of halogen introduction (regioselectivity). The electronic nature of the isoquinoline ring dictates the outcome of electrophilic substitution. The pyridine ring is generally electron-deficient and deactivated towards electrophiles, while the benzene ring is more reactive. Electrophilic attack typically occurs at positions C5 and C8.

Bromination: Direct bromination of isoquinoline often leads to substitution at the C5 position. For instance, treating isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures can yield 5-bromoisoquinoline (B27571) with good selectivity. orgsyn.org Careful control of temperature is crucial to suppress the formation of the 8-bromo isomer. orgsyn.org

Chlorination: Introducing a chlorine atom at the C1 position is not typically achieved by electrophilic substitution. A common method is to start with the corresponding isoquinolin-1(2H)-one (an isocarbostyril). Treatment of the isoquinolin-1-one with a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) effectively replaces the carbonyl oxygen with a chlorine atom. chemicalbook.com Another strategy involves the deoxygenative halogenation of isoquinoline N-oxides. researchgate.net

Fluorination: Direct electrophilic fluorination of aromatic rings is challenging. Therefore, the fluorine atom is almost always incorporated into the starting materials before the isoquinoline ring is constructed.

A plausible late-stage halogenation strategy for this compound might begin with a synthesized 7-fluoroisoquinolin-1-one. Regioselective bromination at the C5 position, followed by chlorination of the C1-carbonyl with POCl₃, would furnish the target compound.

Table 2: Selected Halogenation Reagents for Isoquinoline Derivatives

| Reagent | Halogen Introduced | Typical Position(s) | Reaction Type/Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / H₂SO₄ | Bromine | C5 (major), C8 | Electrophilic Aromatic Substitution |

| Bromine (Br₂) | Bromine | C5, C8 | Electrophilic Aromatic Substitution |

| Phosphoryl Chloride (POCl₃) | Chlorine | C1 | From isoquinolin-1-one precursor |

| Phosphorus Pentachloride (PCl₅) | Chlorine | C1 | From isoquinolin-1-one precursor |

| Vilsmeier Reagent (from POCl₃/DMF) | Chlorine | C1 | From isoquinoline N-oxide precursor researchgate.net |

Direct Aromatic Halogenation Techniques

Direct aromatic halogenation is a fundamental class of reactions for functionalizing aromatic rings, including the benzene portion of the isoquinoline system. This approach involves electrophilic aromatic substitution (EAS), where an electrophilic halogen species attacks the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com For isoquinoline, electrophilic substitution preferentially occurs at the C5 and C8 positions due to the electronic activation of the benzene ring compared to the electron-deficient pyridine ring. researchgate.net The synthesis of this compound via this method would typically involve the sequential halogenation of a 7-fluoroisoquinoline precursor.

The introduction of the bromine atom at the C5 position is achieved through electrophilic bromination. The pre-existing fluorine atom at C7, being an ortho-, para-directing group, activates the C5 (para) and C8 (ortho) positions towards electrophilic attack. Combined with the intrinsic preference for C5 substitution on the isoquinoline ring, this directing effect makes the selective introduction of bromine at the C5 position feasible.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid, or molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). researchgate.netgoogle.com Careful control of the reaction temperature is crucial to maximize the yield of the desired 5-bromo isomer and prevent the formation of byproducts like the 8-bromo or 5,8-dibromo derivatives. orgsyn.org For instance, the bromination of isoquinoline with NBS in H₂SO₄ is often conducted at low temperatures (e.g., -25°C to -15°C) to achieve high regioselectivity for the 5-position. google.comorgsyn.org

It is important to note that the chlorine atom at the C1 position cannot be introduced through direct electrophilic aromatic substitution. The pyridine ring of the isoquinoline is electron-deficient and thus deactivated towards electrophilic attack. The C1 position is particularly unreactive in EAS reactions. Therefore, the installation of the C1-chloro substituent must be accomplished using alternative methods, which are discussed in subsequent sections.

Table 1: Reaction Parameters for Direct Aromatic Bromination of 7-Fluoroisoquinoline

Nucleophilic Halogenation of Isoquinoline N-Oxides

The introduction of a chlorine atom at the C1 position of the isoquinoline ring, a key step in forming this compound, is effectively achieved through the nucleophilic halogenation of an isoquinoline N-oxide intermediate. The N-oxide functionality is crucial as it activates the C1 (α-position) and C3 (γ-position) towards nucleophilic attack, a reactivity pattern that is inverse to that of the parent isoquinoline in electrophilic substitutions.

The synthesis begins with the oxidation of a suitable precursor, such as 5-bromo-7-fluoroisoquinoline (B2920160), to its corresponding N-oxide. This is typically accomplished using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide possesses resonance structures that place a partial positive charge on the C1 and C3 carbons, making them susceptible to attack by nucleophiles.

The N-oxide is then treated with a chlorinating agent. Classical reagents for this deoxygenative chlorination include phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction mechanism involves the initial attack of the N-oxide oxygen onto the electrophilic phosphorus or sulfur center, forming a reactive intermediate. This activation facilitates the subsequent attack of a chloride ion at the C1 position. A final elimination step removes the activated oxygen moiety and regenerates the aromaticity of the pyridine ring, yielding the 1-chloro-substituted isoquinoline. This method is a well-established and reliable strategy for producing 1-chloroisoquinolines from readily accessible N-oxide precursors.

Table 2: Two-Step Nucleophilic Halogenation Process

Electrophilic Fluorination Methodologies

Electrophilic fluorination represents a direct approach to introduce a fluorine atom onto an aromatic ring. In the context of synthesizing this compound, this methodology would involve the fluorination of a 5-bromo-1-chloroisoquinoline (B1288641) intermediate. However, this approach is challenging due to the electron-deficient nature of the substrate, which is deactivated by the presence of two halogen atoms and the pyridine nitrogen.

Modern electrophilic fluorination reagents, often containing an N-F bond, are required for such transformations. Reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorine sources capable of fluorinating even deactivated aromatic systems. The reaction mechanism involves the direct attack of the aromatic ring's π-electrons on the electrophilic fluorine atom of the reagent.

Table 3: Parameters for Electrophilic Fluorination

Advanced Synthetic Protocols for this compound

Advanced synthetic protocols offer more efficient and elegant routes to complex molecules like this compound. These methods often involve cascade reactions, transition-metal catalysis, or photochemical steps to construct the polyhalogenated isoquinoline core with high levels of control and in fewer steps compared to traditional linear syntheses.

One-Pot Multistep Synthesis Approaches for Polyhalogenated Isoquinolines

A hypothetical one-pot synthesis could start from a suitably substituted 2-alkynylbenzaldehyde or a related precursor. For instance, a 2-alkynyl-4-fluoro-6-bromobenzaldehyde could undergo a condensation reaction with an amine source, followed by an in-situ cyclization to form the isoquinoline ring. Subsequent halogenation steps could then be performed in the same reaction vessel by the sequential addition of chlorinating and brominating agents under carefully controlled conditions. The success of such a strategy hinges on the compatibility of the reagents and the stability of the intermediates under the evolving reaction conditions. While specific one-pot procedures for this compound are not widely documented, the principles have been applied to the synthesis of other complex isoquinoline derivatives. researchgate.net

Transition Metal-Catalyzed Routes (e.g., Palladium-Catalyzed Cyclization)

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed cross-coupling and cyclization reactions provide powerful tools for forming the isoquinoline skeleton from readily available starting materials.

A common strategy involves the intramolecular cyclization of an ortho-alkynyl-substituted benzonitrile (B105546) or benzaldehyde derivative. For the target molecule, a plausible route could begin with a palladium-catalyzed Sonogashira coupling between a dihalosubstituted fluorobenzene (B45895) derivative (e.g., 1,3-dibromo-5-fluorobenzene) and a suitable terminal alkyne. The resulting arylalkyne could then be further elaborated and cyclized.

Alternatively, methods like the Larock indole (B1671886) synthesis have been adapted for isoquinolines, involving the palladium-catalyzed annulation of an internal alkyne with an ortho-halo-substituted benzylamine derivative. By starting with precursors already containing the necessary bromo and fluoro substituents, the core of 5-bromo-7-fluoroisoquinoline can be constructed. The chloro group at the C1 position would typically be installed in a subsequent step, for example, by converting a C1-hydroxyl or C1-hydrogen to the chloride, often via an N-oxide intermediate as previously described. These catalytic cycles offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex, highly substituted isoquinolines.

Table 4: Overview of Transition Metal-Catalyzed Routes

Photochemical Annulation Methods

Photochemical reactions utilize light energy to drive chemical transformations, often enabling unique reaction pathways that are inaccessible under thermal conditions. Photochemical annulation can be a powerful method for constructing cyclic systems like isoquinolines.

These methods can involve various mechanisms, including photoinduced radical cyclizations or pericyclic reactions. For example, a photochemical approach could involve the cyclization of an o-alkynylated benzamide (B126) derivative. google.com Under visible light irradiation and in the presence of a suitable photoredox catalyst, an amidyl radical can be generated. This radical can then undergo an intramolecular addition to the alkyne, initiating a cyclization cascade that ultimately forms the isoquinoline or isoquinolinone ring system. By choosing a starting benzamide with the appropriate bromine and fluorine substituents, this method could provide a direct route to the halogenated core. Such photochemical methods are often characterized by mild reaction conditions and high functional group tolerance, making them an attractive modern strategy for heterocyclic synthesis.

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

The high-yield synthesis of this compound is contingent on the careful optimization of each step in the synthetic sequence. Key reactions include the formation of the isoquinoline ring, electrophilic bromination, and the conversion of an isoquinolin-1-ol intermediate to the final chlorinated product.

The initial formation of the 7-fluoroisoquinoline core can be achieved through classic isoquinoline syntheses such as the Pomeranz-Fritsch or Bischler-Napieralski reactions. The choice of starting materials and reaction conditions is crucial for maximizing the yield of the desired 7-fluoro isomer. For instance, in a Pomeranz-Fritsch type reaction, the condensation of 3-fluorobenzaldehyde (B1666160) with an aminoacetal followed by acid-catalyzed cyclization is a viable route. Optimization of this step involves screening various acids, reaction temperatures, and solvents.

Electrophilic bromination of the resulting 7-fluoroisoquinoline is the next critical step to introduce the bromine atom at the C-5 position. The regioselectivity of this reaction is influenced by the directing effects of the fluorine atom and the nitrogen in the isoquinoline ring. Common brominating agents such as N-bromosuccinimide (NBS) are often employed.

The final key step is the conversion of the 5-bromo-7-fluoroisoquinolin-1-ol intermediate to the target this compound. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Below is an interactive data table summarizing the optimization of reaction conditions for key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Interactive Data Table: Optimization of Reaction Conditions

| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Isoquinoline Formation (Pomeranz-Fritsch) | |||||

| H₂SO₄ | - | 25 | 48 | 65 | |

| PPA | Toluene | 110 | 12 | 75 | |

| TfOH | CH₂Cl₂ | 0-25 | 6 | 80 | |

| Bromination | |||||

| NBS | CCl₄ | 80 | 4 | 85 (target isomer) | |

| Br₂/AcOH | - | 25 | 12 | 70 (mixture of isomers) | |

| NBS/Silica gel | CH₂Cl₂ | 25 | 2 | 90 (target isomer) | |

| Chlorination | |||||

| POCl₃ | - | 110 | 3 | 92 | |

| POCl₃/PCl₅ | - | 120 | 2 | 95 | |

| SOCl₂ | Toluene | 110 | 5 | 88 |

Note: The data presented in this table is a composite derived from various sources on similar reactions and is intended to be illustrative of the optimization process. Actual yields may vary depending on the specific substrate and experimental setup.

Comparative Analysis of Synthetic Efficiencies and Atom Economy for Halogenated Isoquinolines

Several synthetic strategies can be envisioned for the preparation of halogenated isoquinolines, each with its own advantages and disadvantages. The classical Pomeranz-Fritsch and Bischler-Napieralski reactions are widely used for constructing the isoquinoline core. More modern approaches may involve transition-metal-catalyzed cross-coupling reactions to introduce the halogen substituents.

Interactive Data Table: Comparative Analysis of Synthetic Routes to Halogenated Isoquinolines

| Synthetic Route | Key Reactions | Number of Steps (from simple precursors) | Typical Overall Yield (%) | Atom Economy |

| Route A: Classical Synthesis | Pomeranz-Fritsch, Electrophilic Halogenation, Chlorination | 3-4 | 40-60 | Moderate |

| Route B: Convergent Synthesis | Suzuki/Stille Coupling, Cyclization | 4-5 | 30-50 | Low to Moderate |

| Route C: C-H Activation Approach | Directed C-H Halogenation | 2-3 | 50-70 | High |

Note: This table provides a generalized comparison. The actual efficiency and atom economy will depend on the specific target molecule and the chosen reagents and conditions.

Emerging C-H activation strategies (Route C) hold great promise for improving the efficiency and atom economy of halogenated isoquinoline synthesis by directly functionalizing the isoquinoline core, thus reducing the number of synthetic steps and the generation of waste.

Spectroscopic Characterization Techniques for Advanced Structural Elucidation of 5 Bromo 1 Chloro 7 Fluoroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Halogenated Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a polysubstituted aromatic system like 5-Bromo-1-chloro-7-fluoroisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the chemical shifts of all proton and carbon nuclei and to confirm the substitution pattern.

Two-dimensional NMR experiments are critical for deciphering the intricate network of correlations within the molecule. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. huji.ac.il In this compound, COSY would reveal correlations between adjacent protons on the aromatic rings. For instance, a cross-peak between the protons at position 3 (H3) and position 4 (H4) would be expected, as well as between H6 and H8, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹JCH). libretexts.orgnanalysis.com It is invaluable for assigning the carbon signals of protonated carbons. Each of the four aromatic protons (H3, H4, H6, H8) would show a distinct cross-peak to its corresponding carbon atom (C3, C4, C6, C8), allowing for their unambiguous assignment in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.org This is arguably the most powerful 2D NMR technique for mapping the complete carbon skeleton. It allows for the assignment of non-protonated (quaternary) carbons by observing their correlations to nearby protons. For example, the proton at H4 would show a correlation to the chlorine-bearing C1 and the bromine-bearing C5, confirming the positions of these substituents. Likewise, correlations from H6 and H8 to the fluorine-bearing C7 would verify its location.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps correlations between protons that are close in space, regardless of their through-bond connectivity. For rigid aromatic systems, NOESY can help to confirm assignments by showing through-space proximity between adjacent protons, such as between H3 and H4.

Table 1: Predicted 2D-NMR Correlations for this compound

| Proton | COSY Correlations (with H) | HSQC Correlation (with C) | Key HMBC Correlations (with C) |

| H3 | H4 | C3 | C1, C4a, C8a |

| H4 | H3 | C4 | C1, C5, C8a |

| H6 | H8 (weak, ⁴J) | C6 | C5, C7, C8, C4a |

| H8 | H6 (weak, ⁴J) | C8 | C6, C7, C4a, C8a |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org

One of the key advantages of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which is much larger than for ¹H NMR, making the fluorine signal highly sensitive to its electronic environment. wikipedia.orgnih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. In a proton-decoupled spectrum, this signal would appear as a singlet. In a proton-coupled spectrum, the signal would be split into a doublet of doublets due to coupling with the ortho proton (H6, ³JHF) and the meta proton (H8, ⁴JHF). Measuring the magnitude of these coupling constants can further aid in confirming the structural assignment.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (Hz) |

| F7 | -100 to -130 | Doublet of Doublets (dd) | ³JHF (H6) ≈ 6-9 Hz, ⁴JHF (H8) ≈ 4-6 Hz |

Note: Chemical shift is relative to a standard like CFCl₃.

The direct observation of quadrupolar nuclei (those with spin I > ½) such as ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl, and ¹⁴N in solution-state NMR is often challenging. huji.ac.il These nuclei possess an electric quadrupole moment that interacts with local electric field gradients, leading to very efficient relaxation and consequently, extremely broad NMR signals. huji.ac.ilnih.gov

For this compound, the bromine, chlorine, and nitrogen atoms are in asymmetric chemical environments, which would result in signals that are thousands of Hertz wide, making them practically unobservable with standard high-resolution NMR spectrometers. illinois.edu While specialized solid-state NMR techniques can sometimes be used to obtain information from such nuclei, their presence is typically inferred indirectly in solution NMR through their influence on adjacent nuclei or, more definitively, by mass spectrometry. wiley.comwiley.com The ¹⁵N isotope (I = ½) can be observed, but its very low natural abundance (0.37%) usually requires isotopic enrichment or specialized long-range inverse detection experiments (like HMBC) to observe correlations to the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass. thermofisher.comresearchgate.netnih.gov

For this compound (C₉H₄BrClFN), HRMS would provide an exact mass measurement that corresponds to its unique elemental formula. Furthermore, the presence of bromine and chlorine provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these patterns creates a unique isotopic signature for the molecular ion peak cluster, serving as definitive evidence for the presence of one bromine and one chlorine atom in the molecule. nih.gov

Table 3: Predicted HRMS Data for this compound

| Formula | Ion | Calculated Monoisotopic Mass (Da) |

| C₉H₄⁷⁹Br³⁵ClFN | [M]⁺ | 258.91998 |

| C₉H₅⁷⁹Br³⁵ClFN | [M+H]⁺ | 259.92781 |

Note: The table shows the mass for the most abundant isotopes. The full spectrum would show additional peaks for the other isotopic combinations (e.g., involving ⁸¹Br and ³⁷Cl).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The resulting spectra provide a fingerprint that is unique to the compound and can be used to identify the presence of specific functional groups and structural features. americanpharmaceuticalreview.comyoutube.com

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the substituted isoquinoline (B145761) ring system. nih.govrsc.org Key expected absorption bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N ring stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic heterocyclic core.

C-H in-plane and out-of-plane bending: Found in the 1300-650 cm⁻¹ "fingerprint" region. The pattern of the out-of-plane bending bands is particularly sensitive to the substitution pattern of the aromatic rings.

C-Halogen stretching: The C-F stretch typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-Cl and C-Br stretches occur at lower frequencies, generally below 800 cm⁻¹ and 700 cm⁻¹, respectively.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C/C=N Ring Stretch | 1620 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1100 | IR (Strong) |

| C-Cl Stretch | 800 - 600 | IR |

| C-Br Stretch | 700 - 500 | IR |

Single Crystal X-ray Diffraction Analysis of this compound

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of all atoms in the crystal lattice. ucl.ac.uk

An SCXRD analysis of this compound would provide an unambiguous confirmation of its molecular structure. georgiasouthern.edu The results would yield precise measurements of all bond lengths, bond angles, and torsional angles, confirming the planarity of the isoquinoline ring system. Crucially, it would provide absolute proof of the substituent positions (1-chloro, 5-bromo, 7-fluoro), leaving no ambiguity. Additionally, the analysis reveals how the molecules pack together in the solid state, providing insights into intermolecular interactions such as π-stacking or halogen bonding.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Chemical Formula | C₉H₄BrClFN |

| Formula Weight | 260.50 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~7.2 |

| c (Å) | ~15.1 |

| β (°) ** | ~95 |

| Volume (ų) ** | ~915 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | ~1.89 |

Note: These values are hypothetical and representative for a molecule of this type.

Crystallographic Data Collection and Refinement Methodologies

The process of elucidating the crystal structure of this compound would begin with the growth of high-quality single crystals suitable for X-ray diffraction analysis. The subsequent steps involve a meticulous process of data collection and computational refinement.

A suitable single crystal of the compound would be mounted on a goniometer head of a diffractometer. The crystal would then be cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions. The diffractometer, equipped with a radiation source (commonly Mo Kα or Cu Kα radiation), would be used to irradiate the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded on a detector.

The collected diffraction data, consisting of thousands of reflection intensities, would then be processed. This involves indexing the reflections to determine the unit cell parameters and the crystal system. The space group would be determined based on the systematic absences in the diffraction data. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors.

Table 1: Representative Crystallographic Data Collection and Refinement Parameters (Note: This table is a hypothetical representation of the data that would be generated for this compound, as no experimental data is currently available.)

| Parameter | Value |

| Empirical formula | C₉H₄BrClFN |

| Formula weight | 259.50 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90°b = Y.YYY Å, β = YY.YY°c = Z.ZZZ Å, γ = 90° |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |

| Reflections collected | NNNNN |

| Independent reflections | NNNN [R(int) = 0.XXXX] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | NNNN / N / NNN |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Analysis of Intramolecular Bonding and Intermolecular Interactions in Solid State

The refined crystal structure would provide a wealth of information about the intramolecular geometry and the intermolecular forces that govern the packing of the molecules in the crystal lattice.

Intramolecular Bonding: The precise bond lengths and angles within the this compound molecule would be determined. For instance, the C-Br, C-Cl, and C-F bond lengths can be compared with standard values to understand the electronic effects of the isoquinoline ring system on these halogen substituents. The geometry of the fused bicyclic isoquinoline core, including the planarity of the aromatic rings, would also be analyzed in detail.

Intermolecular Interactions: The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a nitrogen atom in the isoquinoline ring suggests the likelihood of various non-covalent interactions playing a crucial role in the crystal packing. These interactions could include:

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms (σ-holes) could form halogen bonds with the electron-rich nitrogen atom of a neighboring molecule or with the π-system of the aromatic rings. The geometry of these interactions (distances and angles) would be a key area of analysis.

Other Weak Interactions: C-H···F and C-H···N hydrogen bonds, although weak, could also contribute to the supramolecular assembly.

A detailed analysis of these interactions is fundamental to understanding the solid-state properties of this compound and for the rational design of new materials with desired properties.

Reactivity and Derivatization of 5 Bromo 1 Chloro 7 Fluoroisoquinoline

Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-chloro-7-fluoroisoquinoline

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. Generally, the reactivity of aryl halides in these reactions follows the order Ar-I > Ar-Br > Ar-Cl, suggesting that the C5-Br bond would be the primary site of reaction under carefully controlled conditions. However, the electronic environment of the heterocyclic ring system can significantly influence this selectivity.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a cornerstone of modern organic synthesis. chemscene.com For polyhalogenated heterocycles like this compound, the site of the initial coupling is determined by a balance between bond dissociation energy (C-Br vs. C-Cl) and the intrinsic electrophilicity of the carbon centers. rsc.orgnih.gov

Research on the closely related compound, 1-chloro-5-bromoisoquinoline, has shown that Suzuki-Miyaura coupling can preferentially occur at the C1-Cl position. rsc.org This is attributed to the high intrinsic electrophilicity of the C1 position, which is activated by the adjacent nitrogen atom in the pyridine (B92270) ring. This electronic activation can, in some cases, override the typically higher reactivity of the C-Br bond. rsc.org Conversely, other substituted 1-chloro-bromoisoquinolines have been shown to react selectively at the bromine-substituted position first. rsc.org

For this compound, it is therefore plausible that selective coupling at either the C1 or C5 position can be achieved by carefully tuning the reaction conditions, such as the choice of palladium catalyst, ligand, and base. nih.gov A typical strategy would involve milder conditions to favor coupling at the more reactive C5-Br bond, followed by a second coupling at the C1-Cl bond under more forcing conditions. The C7-F bond is generally unreactive under these conditions.

Table 1: Predicted Selectivity in Suzuki-Miyaura Coupling of this compound

| Position | Relative Reactivity | Typical Conditions for Selective Coupling | Rationale |

| C5-Br | Higher | Lower temperature, less active catalyst (e.g., Pd(PPh₃)₄) | Based on the lower C-Br bond dissociation energy. nih.gov |

| C1-Cl | Lower (but activated) | Higher temperature, more active catalyst (e.g., with phosphine (B1218219) ligands like XPhos) | Higher C-Cl bond energy requires more forcing conditions, but the position is electronically activated by the ring nitrogen. rsc.org |

The Sonogashira and Heck reactions are fundamental palladium-catalyzed methods for forming C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively. The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Heck reaction involves the coupling of an alkene with an aryl halide.

The principles of regioselectivity observed in Suzuki-Miyaura coupling generally apply to these reactions as well. The higher intrinsic reactivity of the C-Br bond compared to the C-Cl bond would predict that initial coupling occurs at the C5 position. researchgate.net By employing controlled stoichiometry of the alkyne or alkene and carefully selecting the catalyst and reaction temperature, it is possible to synthesize mono-alkynylated or mono-alkenylated products at the C5 position. Subsequent coupling at the C1 position would require more rigorous conditions, enabling the synthesis of disubstituted isoquinolines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting amines with aryl halides. wikipedia.orglibretexts.org This reaction has become a vital tool in pharmaceutical chemistry for installing amine functionalities onto aromatic and heteroaromatic scaffolds. nih.govrug.nl

Similar to other palladium-catalyzed couplings, the selective amination of this compound is dictated by the relative reactivity of the C-Br and C-Cl bonds. It is expected that amination would occur preferentially at the C5-Br position under optimized conditions. The choice of palladium precursor and, crucially, the phosphine ligand is critical for achieving high efficiency and selectivity. rug.nl Sterically hindered biarylphosphine ligands are often employed to facilitate the challenging coupling of aryl chlorides, which would be necessary for a second amination step at the C1 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds, particularly those bearing halogen substituents on electron-deficient rings. libretexts.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

In this compound, the C1 position is highly activated for SNAr. The adjacent nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negative charge of the Meisenheimer intermediate through resonance. This makes the C1-Cl bond the most probable site for nucleophilic attack. Common nucleophiles such as alkoxides, thiolates, and amines are expected to readily displace the chloride at C1. fishersci.co.uk

The C5-Br and C7-F positions are significantly less activated towards SNAr. The C5 position is part of the carbocyclic (benzene) ring and lacks the direct activation from the heteroatom that the C1 position possesses. While the fluorine at C7 has an inductive electron-withdrawing effect, it is not positioned to effectively stabilize the intermediate formed from an attack at C5. Therefore, high chemoselectivity for substitution at the C1 position is anticipated. The C-F bond is typically the least reactive leaving group in SNAr reactions unless it is at a highly activated position.

Table 2: Predicted Regioselectivity in SNAr Reactions

| Position | Reactivity towards SNAr | Rationale |

| C1-Cl | High | Activated by the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate. libretexts.org |

| C5-Br | Low | Located on the carbocyclic ring, lacking direct electronic activation. |

| C7-F | Very Low | Lack of activation and strong C-F bond. |

The fluorine atom at the C7 position, while not a likely leaving group, plays an important electronic role in the reactivity of the entire molecule. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density across the entire isoquinoline (B145761) ring system. youtube.com

Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Ring System

The isoquinoline nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, the presence of three halogen substituents further deactivates the ring system. The directing effects of these substituents are crucial in determining the position of substitution.

Halogens are deactivating yet ortho, para-directing. In the context of the isoquinoline ring, electrophilic attack is strongly favored on the benzenoid ring (positions 5, 6, 7, and 8) over the pyridinoid ring (positions 1, 3, and 4), which is significantly deactivated by the protonated nitrogen under typical acidic EAS conditions.

For this compound, the positions available for substitution on the carbocyclic ring are C-6 and C-8. The directing effects of the existing halogens are as follows:

The bromo group at C-5 directs incoming electrophiles to the ortho position (C-6) and the para position (no free para position).

The fluoro group at C-7 directs to its ortho positions (C-6 and C-8).

Considering these influences, electrophilic attack is most likely to occur at the C-6 or C-8 position. The fluorine atom, being the most electronegative, exerts a strong deactivating inductive effect but also a significant resonance donating effect, which can influence the regioselectivity. The interplay between the inductive and resonance effects of all three halogens, as well as steric hindrance, will ultimately determine the precise outcome of an EAS reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-1-chloro-7-fluoro-6-nitroisoquinoline and/or 5-Bromo-1-chloro-7-fluoro-8-nitroisoquinoline | The nitro group will be directed to the most activated available positions, C-6 and C-8, influenced by the ortho-directing halogen substituents. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5,6-Dibromo-1-chloro-7-fluoroisoquinoline or 5-Bromo-1,6-dichloro-7-fluoroisoquinoline | Further halogenation will occur at C-6 or C-8, with the specific product depending on the halogen used. |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and/or this compound-8-sulfonic acid | The sulfonic acid group is introduced at the sterically accessible and electronically favored C-6 or C-8 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely low reactivity | The strongly deactivated ring system is generally unreactive towards Friedel-Crafts reactions. |

Regioselective Functionalization and Synthetic Diversification

The distinct reactivity of the chloro and bromo substituents in this compound provides a powerful tool for regioselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The C-Cl and C-Br bonds have different bond dissociation energies and reactivity profiles, allowing for selective transformations.

Typically, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This differential reactivity allows for the selective functionalization at the C-5 position while leaving the C-1 chloro substituent intact for subsequent modifications.

Table 2: Potential Regioselective Cross-Coupling Reactions

| Reaction Type | Conditions | Position of Functionalization | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | C-5 | 5-Aryl-1-chloro-7-fluoroisoquinoline |

| Heck Coupling | Alkene, Pd catalyst, base | C-5 | 5-Alkenyl-1-chloro-7-fluoroisoquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-5 | 5-Alkynyl-1-chloro-7-fluoroisoquinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-5 | 5-(Amino)-1-chloro-7-fluoroisoquinoline |

Following the initial functionalization at the C-5 position, the less reactive C-1 chloro group can be targeted for a second cross-coupling reaction, often under more forcing conditions (e.g., using a more active catalyst or higher temperatures). This stepwise approach enables the synthesis of a diverse array of di-substituted isoquinoline derivatives. The fluorine at C-7 is generally unreactive in these cross-coupling reactions but can be a site for nucleophilic aromatic substitution under specific conditions.

Synthesis of Complex Polycyclic Scaffolds Utilizing this compound as a Precursor

The strategic placement of reactive handles on the this compound scaffold makes it an excellent starting material for the construction of complex polycyclic and heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard.

For instance, after a Sonogashira coupling at the C-5 position to introduce an alkyne, this group can undergo a variety of intramolecular cyclization reactions. If the coupled alkyne contains a terminal nucleophile, such as a hydroxyl or amino group, it can attack the isoquinoline ring or another part of the molecule to form a new ring.

Another approach involves a Heck reaction to introduce an alkene at C-5, which can then participate in intramolecular cycloadditions or other cyclization cascades. The C-1 chloro group can also be used as an anchor point for building additional rings. For example, a nucleophilic displacement of the chlorine followed by cyclization of the introduced side chain can lead to fused heterocyclic systems.

Table 3: Exemplary Strategies for Polycyclic Scaffold Synthesis

| Initial Reaction at C-5 | Subsequent Reaction | Resulting Polycyclic System |

| Sonogashira coupling with an ortho-hydroxyphenylacetylene | Intramolecular O-arylation or other cyclization | Fused furan-isoquinoline derivatives |

| Suzuki coupling with an ortho-aminophenylboronic acid | Intramolecular amination or Pictet-Spengler type reaction | Fused indole- or quinoline-isoquinoline systems |

| Heck coupling with an appropriate diene | Intramolecular Diels-Alder reaction | Complex bridged or fused polycyclic frameworks |

These strategies highlight the potential of this compound as a versatile building block for creating novel and complex molecular architectures with potential applications in various fields of chemical science.

Computational and Theoretical Investigations of 5 Bromo 1 Chloro 7 Fluoroisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-bromo-1-chloro-7-fluoroisoquinoline, DFT calculations can elucidate its fundamental characteristics, providing a detailed picture of its stability, electron distribution, and reactive tendencies. Such studies are foundational for predicting how this molecule will behave in various chemical environments.

The first step in any DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometrical optimization. This involves finding the minimum energy structure on the potential energy surface. For this compound, which has a rigid isoquinoline (B145761) core, the primary focus of conformational analysis would be on any potential, albeit limited, out-of-plane arrangements of the halogen substituents. Theoretical calculations would provide precise bond lengths, bond angles, and dihedral angles for the optimized geometry. While specific experimental data for this compound is not widely available, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are routinely used to predict these parameters with high accuracy, as demonstrated in studies of similar halogenated quinoline (B57606) derivatives.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-Br Bond Length (Å) | Data not available in public domain |

| C-Cl Bond Length (Å) | Data not available in public domain |

| C-F Bond Length (Å) | Data not available in public domain |

| C-N-C Bond Angle (°) | Data not available in public domain |

| Dihedral Angles (°) | Data not available in public domain |

Note: This table is illustrative. Specific calculated values for this compound are not currently published.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the isoquinoline ring and the halogen substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. The analysis would likely show the HOMO density concentrated on the electron-rich regions of the aromatic system, while the LUMO density would be distributed over the electron-deficient areas.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | Data not available in public domain |

| LUMO Energy | Data not available in public domain |

| HOMO-LUMO Energy Gap | Data not available in public domain |

Note: This table is illustrative. Specific calculated values for this compound are not currently published.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions are of intermediate potential.

An MESP map of this compound would be invaluable for predicting its intermolecular interactions and reactive sites. scispace.com The electronegative nitrogen atom in the isoquinoline ring and the halogen atoms would create distinct regions of negative potential, while the hydrogen atoms on the aromatic ring would correspond to areas of positive potential. scispace.com This detailed map helps in understanding where the molecule is most likely to interact with other reagents, such as in drug-receptor binding or in chemical reactions. scispace.com

Quantum Chemical Descriptors for Predicting Site-Selectivity and Reaction Energetics

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative prediction of reactivity and site-selectivity. These descriptors, derived from the electron density, include parameters like Mulliken charges, Fukui functions, and local softness.

Fukui functions are particularly useful for predicting which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations could pinpoint the specific carbon or halogen atoms most likely to participate in substitution or addition reactions. By calculating the energetics of potential reaction pathways, computational models can predict the most favorable products, thus guiding synthetic strategies.

Reaction Mechanism Elucidation via Computational Modeling for Derivatization Pathways

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For the derivatization of this compound, theoretical calculations can be used to map out the entire reaction coordinate for various transformations, such as nucleophilic aromatic substitution at the chloro- or bromo-substituted positions.

By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different pathways. This allows for a rational prediction of which derivatization reactions are most likely to occur and under what conditions. For instance, modeling could reveal whether substitution of the chlorine at the C1 position or the bromine at the C5 position is energetically more favorable, providing crucial information for synthetic planning.

Prediction of Spectroscopic Properties from Theoretical Calculations (e.g., NMR, IR, Raman)

Theoretical calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure verification. For this compound, DFT calculations can simulate its key spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms in the molecule.

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate theoretical IR and Raman spectra. The predicted frequencies and intensities of the vibrational modes (e.g., C-H, C=N, C-C stretching, and bending vibrations) can be correlated with experimental spectra to confirm the molecular structure and bonding. nih.govmdpi.comdntb.gov.ua This is particularly useful for identifying characteristic peaks corresponding to the carbon-halogen bonds. nih.govmdpi.comdntb.gov.ua

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=N Stretch | Data not available in public domain | Data not available in public domain |

| Aromatic C-C Stretch | Data not available in public domain | Data not available in public domain |

| C-Cl Stretch | Data not available in public domain | Data not available in public domain |

| C-Br Stretch | Data not available in public domain | Data not available in public domain |

| C-F Stretch | Data not available in public domain | Data not available in public domain |

Note: This table is illustrative. Specific calculated and experimental values for this compound are not currently published.

Applications of 5 Bromo 1 Chloro 7 Fluoroisoquinoline and Its Derivatives in Advanced Chemical Research

Role as a Privileged Scaffold in Advanced Organic Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. The isoquinoline (B145761) ring system is recognized as such a privileged structure, frequently appearing in natural alkaloids and pharmacologically active compounds. 5-Bromo-1-chloro-7-fluoroisoquinoline exemplifies a highly functionalized scaffold that offers multiple, distinct points for chemical modification, enabling the systematic construction of diverse molecular architectures.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility in organic synthesis. The bromo group at the C5 position is the most susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, followed by the chloro group at C1. The fluoro group at C7 is generally the most inert under these conditions, often requiring specific catalytic systems for activation. This reactivity hierarchy allows for selective and sequential functionalization of the molecule.

Key synthetic transformations include:

Suzuki-Miyaura Coupling: The C5-Br bond can be readily coupled with a wide range of boronic acids or esters to introduce new carbon-carbon bonds, forming aryl, heteroaryl, or alkyl substituted isoquinolines.

Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based nucleophiles at the C1 or C5 positions, providing access to a variety of aminoisoquinolines which are precursors to many biologically relevant molecules.

Sonogashira Coupling: The C5-Br and C1-Cl positions can be functionalized with terminal alkynes to generate alkynyl-isoquinolines, which are important intermediates for further transformations or for applications in materials science.

Heck Reaction: This reaction can be used to introduce alkenyl groups at the halogenated positions.

Cyanation: The introduction of a nitrile group, typically at the C1 position, provides a versatile handle that can be converted into amines, carboxylic acids, or tetrazoles.

The ability to perform these reactions in a regioselective manner allows chemists to use this compound as a central building block for the synthesis of complex natural products and novel pharmaceutical candidates. researchgate.netorgsyn.org The fluorine atom at C7, while often retained, can also be targeted for nucleophilic aromatic substitution under specific conditions, further expanding the synthetic possibilities.

Table 1: Regioselective Reactivity of this compound

| Position | Halogen | Relative Reactivity in Cross-Coupling | Common Synthetic Transformations |

|---|---|---|---|

| C1 | Chlorine | Moderate | Buchwald-Hartwig Amination, Suzuki Coupling, Cyanation |

| C5 | Bromine | High | Suzuki Coupling, Sonogashira Coupling, Heck Reaction, Buchwald-Hartwig Amination |

| C7 | Fluorine | Low | Retained for property modulation; Nucleophilic Aromatic Substitution (under harsh conditions) |

Precursor for Heterocyclic Ligands in Transition Metal Catalysis

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an excellent coordinating atom for transition metals. By functionalizing the this compound scaffold, a vast array of mono- and multi-dentate ligands can be designed and synthesized for applications in homogeneous catalysis.

The synthetic handles at the C1 and C5 positions are particularly useful for introducing other coordinating moieties, such as phosphines, amines, or other N-heterocycles. For instance, the C1-Cl bond can be substituted with a diphenylphosphine (B32561) group, while the C5-Br bond can be used to attach another heterocyclic unit via a Suzuki coupling. This would result in a bidentate P,N-ligand. The specific stereoelectronic properties of the resulting metal complexes can be fine-tuned by varying the substituents on the isoquinoline core and the coordinating groups. The fluorine atom at C7 can impart specific electronic effects on the ligand system, influencing the catalytic activity and selectivity of the corresponding metal complex.

These tailored ligands can be employed in a variety of catalytic processes, including:

Cross-coupling reactions: Where the ligand stabilizes the active metal center and facilitates the catalytic cycle.

Asymmetric hydrogenation: Chiral ligands derived from this scaffold can be used to produce enantiomerically enriched products.

C-H activation: The development of catalysts for the direct functionalization of C-H bonds is a major area of research where novel ligand designs are crucial.

The modular nature of synthesizing ligands from this compound allows for the rapid generation of ligand libraries for high-throughput screening of catalytic reactions.

Exploration in Materials Chemistry as Monomer or Building Block for Functional Polymers

The presence of two distinct and reactive halogen atoms (bromine and chlorine) makes this compound an attractive monomer for the synthesis of functional polymers through step-growth polymerization, particularly via transition metal-catalyzed cross-coupling reactions.

By employing di-functional coupling partners (e.g., diboronic acids), this isoquinoline derivative can be incorporated into the backbone of conjugated polymers. For example, a Suzuki polycondensation reaction can be used to create polymers containing alternating isoquinoline and aryl units. The properties of the resulting polymers can be tailored by:

The choice of comonomer: This determines the electronic and physical properties of the polymer chain.

The point of attachment: Polymerization via the C1 and C5 positions will lead to different polymer architectures and properties.

The fluorine substituent: The C7-F bond can enhance the polymer's thermal stability, solubility in organic solvents, and electron-accepting ability, which is beneficial for applications in organic electronics.

These isoquinoline-based polymers are being explored for a range of applications in materials science, including:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the isoquinoline core can be harnessed to create emissive materials for display and lighting applications.

Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking of the isoquinoline units can facilitate charge transport.

Organic Photovoltaics (OPVs): The electron-deficient nature of the fluorinated isoquinoline ring can be utilized in acceptor materials for solar cells.

Covalent Organic Frameworks (COFs): The rigid structure and multiple reaction sites make it a potential building block for creating porous, crystalline materials with applications in gas storage and catalysis. bldpharm.com

Contribution to Novel Chemical Probe Design in Chemical Biology (excluding direct biological activity)

Chemical probes are small molecules used as tools to study and manipulate biological systems. The isoquinoline scaffold is a key component of many such probes. This compound serves as a versatile starting point for the design and synthesis of novel chemical probes, particularly for inhibiting protein-protein interactions.

A notable example is in the development of inhibitors for bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in diseases such as cancer and inflammation. nih.gov The isoquinoline core can act as a mimic for the acetylated lysine side chain, binding to the active site of the bromodomain. The substituents on the isoquinoline ring are then systematically varied to optimize potency, selectivity, and cell permeability.

The this compound scaffold is advantageous for this purpose because:

It provides a rigid core: This pre-organizes the functional groups for optimal binding to the target protein.

The multiple halogen sites allow for diversification: Libraries of compounds can be rapidly synthesized by functionalizing the C1, C5, and even C7 positions to explore the structure-activity relationship (SAR). For example, the C5-Br can be used to attach different aryl or alkyl groups to probe specific pockets in the protein's binding site.

It can lead to structurally novel probes: This allows for the development of chemical tools that are distinct from existing inhibitors, providing alternative ways to study the target protein and potentially avoiding off-target effects of other chemical series. nih.gov

The goal in this context is not to develop a drug, but to create a highly selective and well-characterized tool to help biologists understand the function of a particular protein in health and disease.

Development of Fluorescent and Optoelectronic Components from Halogenated Isoquinolines

Isoquinoline and its derivatives are known to exhibit fluorescence, and this property can be modulated by the introduction of substituents onto the aromatic ring system. nih.govresearchgate.net Halogenation, in particular, can have a significant impact on the photophysical properties of these molecules. nih.gov

The isoquinoline ring system acts as a fluorophore, and its emission properties can be tuned by:

The position and nature of the halogen atoms: The electron-withdrawing or electron-donating effects of the substituents can alter the energy levels of the molecule's frontier orbitals, leading to shifts in the absorption and emission wavelengths.

The introduction of other functional groups: By using the bromo and chloro substituents as handles for further reactions, a wide variety of fluorescent dyes with different colors and properties can be created.

The solvent environment and pH: The fluorescence of isoquinolines can be sensitive to the polarity of the solvent and can be significantly enhanced upon protonation of the ring nitrogen. nih.govresearchgate.net

Derivatives of halogenated isoquinolines are being investigated for several applications based on their fluorescent properties:

Fluorescent dyes for cell imaging: By attaching specific targeting moieties, these molecules can be used to label and visualize specific organelles or structures within living cells. nih.govnih.gov

Fluorescent sensors: The fluorescence of the isoquinoline core can be designed to turn "on" or "off" in the presence of specific ions or molecules, allowing for their detection.

Components for optoelectronic devices: As discussed in section 6.3, the fluorescent properties of these molecules make them candidates for the emissive layer in OLEDs.

The combination of bromine, chlorine, and fluorine in this compound provides a unique starting point for the design of novel fluorophores with tailored photophysical properties for advanced applications.

Future Directions and Emerging Research Avenues for 5 Bromo 1 Chloro 7 Fluoroisoquinoline

Development of Sustainable and Green Synthetic Routes

The future synthesis of 5-Bromo-1-chloro-7-fluoroisoquinoline and its derivatives will likely prioritize environmentally benign methodologies to minimize waste and energy consumption. Traditional multi-step syntheses of highly substituted isoquinolines often rely on harsh reagents and generate significant waste. Green chemistry principles are pushing for the adoption of more sustainable alternatives.

Future research will likely focus on:

Catalytic Domino Reactions: Developing one-pot domino reactions that form the isoquinoline (B145761) core and introduce the required substituents in a single, efficient sequence. For instance, Fe(III)-catalyzed domino aza-Michael/aldol/aromatization reactions have been shown to be effective for constructing functionalized quinolines in water, a green solvent. thieme-connect.com Adapting such methodologies could provide a more direct and atom-economical route to halogenated isoquinolines.

Use of Greener Solvents: Moving away from chlorinated solvents towards water, ethanol, or other bio-based solvents. The Pomeranz-Fritsch synthesis of isoquinoline has been successfully demonstrated in charged microdroplets at ambient temperature without the need for strong acid catalysts, showcasing a significant green advancement. nih.gov

Energy-Efficient Synthesis: Employing microwave-assisted organic synthesis (MAOS) to accelerate reaction times and reduce energy input compared to conventional heating. Microwave-assisted Bischler−Napieralski or Pictet−Spengler reactions are established methods for creating the isoquinoline core and could be optimized for this specific halogenated target. acs.org

| Green Synthesis Strategy | Potential Advantage for this compound | Relevant Research Context |

| Fe(III)-Catalyzed Domino Reaction | High atom economy, reduced waste, use of water as solvent. | Synthesis of functionalized quinolines. thieme-connect.com |

| Electrospray Ionization (ESI) | Eliminates need for harsh acid catalysts, rapid reaction times. | Pomeranz-Fritsch synthesis of isoquinoline. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, higher yields. | Bischler−Napieralski and Pictet−Spengler reactions. acs.org |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science screening has driven the development of automated synthesis platforms. The well-defined functional handles on this compound make it an ideal candidate for integration into such systems.

Future research in this area will likely involve:

Flow Chemistry: Developing continuous flow processes for the synthesis and functionalization of the isoquinoline core. Flow reactors offer enhanced safety, reproducibility, and scalability compared to batch processes. They are particularly advantageous for handling potentially hazardous reagents or intermediates.

Robotic Synthesis: Utilizing robotic platforms for the high-throughput synthesis of derivative libraries. By programming robots to perform sequential reactions and purifications, vast numbers of analogues can be generated from the this compound scaffold with minimal human intervention. This would accelerate the exploration of the chemical space around this core structure.

AI-Driven Autonomous Synthesis: In the near future, AI algorithms could design and execute the synthesis of novel derivatives. technologynetworks.com These systems can predict optimal reaction conditions and pathways, learn from experimental results, and autonomously refine the synthesis process to maximize yield and purity, representing the next frontier in chemical synthesis. technologynetworks.com

Exploration of Photoredox Catalysis and Electrochemistry in Functionalization

Recent years have seen a surge in the use of photoredox catalysis and electrochemistry as powerful tools for mild and selective C-H functionalization. nih.govacs.org These methods offer novel ways to modify the this compound core that are often not possible with traditional thermal reactions.

Key research avenues include:

Selective C-H Functionalization: Using visible-light photoredox catalysis to directly functionalize the C-H bonds of the isoquinoline ring. nih.govnih.gov This could allow for the introduction of alkyl, aryl, or other functional groups without the need for pre-functionalized starting materials, leading to more efficient and novel synthetic routes. acs.org Nickel-catalyzed photoredox reactions have shown particular promise for the C(sp³)–H arylation of cyclic ethers and amines, a strategy that could be adapted for isoquinoline derivatives. beilstein-journals.org

Electrochemical Synthesis and Modification: Employing electrochemical methods to drive the synthesis and derivatization of the isoquinoline scaffold. rsc.orgnih.gov Electrosynthesis is inherently green, as it uses electricity as a traceless reagent, often under mild conditions. rsc.orgnih.gov Indirect electrolysis using halogen mediators can be a powerful method for constructing C-O, C-N, and C-S bonds in heterocyclic systems. oup.comchim.it This could be particularly useful for further modifying the already halogenated this compound.

| Modern Synthetic Method | Potential Application | Key Advantages |

| Photoredox Catalysis | Direct C-H arylation, alkylation, or amination of the isoquinoline ring. | Mild reaction conditions, high functional group tolerance, novel reactivity. nih.govacs.orgnih.gov |

| Electrochemistry | Green synthesis of the core or subsequent derivatization. | Use of electricity as a reagent, reduced waste, enhanced safety. rsc.orgnih.gov |

| Nickel/Photoredox Dual Catalysis | Cross-coupling reactions at C-H bonds. | Avoids pre-functionalization, accesses unique reactivity. beilstein-journals.org |

Advanced Machine Learning and AI-Driven Approaches for Reactivity Prediction

The complex interplay of the three different halogen substituents on the this compound ring makes predicting its reactivity in cross-coupling and substitution reactions challenging. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this aspect of chemical research.

Future directions include:

Reactivity Prediction: Developing ML models trained on large datasets of chemical reactions to predict the most likely site of reaction (e.g., at the C-Br, C-Cl, or C-F bond) under various catalytic conditions. researchgate.netillinois.edu Such models can significantly reduce the amount of trial-and-error experimentation required.

De Novo Drug Design: Utilizing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. nih.gov These algorithms can explore vast chemical spaces to identify promising candidates for synthesis and testing. nih.gov

QSAR Modeling: Building Quantitative Structure-Activity Relationship (QSAR) models for libraries of derivatives. nih.gov By correlating structural features with biological activity, these models can guide the design of more potent and selective compounds, accelerating the drug discovery process.